3-(1-methyl-1H-pyrrol-2-yl)-5-(piperidin-2-yl)-1,2,4-oxadiazole

medicinal chemistry structure–activity relationship regioisomer differentiation

Address the critical gap in 1,2,4-oxadiazole SAR where systematic head-to-head comparison of piperidine attachment points (2-yl vs. 3-yl vs. 4-yl) remains unpublished. This compound provides the missing piperidin-2-yl isomer with an inherent chiral center at the α-carbon, enabling stereoselective receptor interaction studies unattainable with achiral 3-yl or 4-yl analogs. - Fills the unexplored piperidin-2-yl attachment position to enable comprehensive SAR matrix completion. - 1-Methylpyrrole substituent eliminates N-H hydrogen-bond donor, aiding logP modulation and metabolic stabilization. - Racemic chiral scaffold offers a starting point for enantiomer resolution for differentiated pharmacological profiling.

Molecular Formula C12H16N4O
Molecular Weight 232.28 g/mol
Cat. No. B13240155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-methyl-1H-pyrrol-2-yl)-5-(piperidin-2-yl)-1,2,4-oxadiazole
Molecular FormulaC12H16N4O
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESCN1C=CC=C1C2=NOC(=N2)C3CCCCN3
InChIInChI=1S/C12H16N4O/c1-16-8-4-6-10(16)11-14-12(17-15-11)9-5-2-3-7-13-9/h4,6,8-9,13H,2-3,5,7H2,1H3
InChIKeyVWHVIHNPZUTMCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Procurement Overview


3-(1-Methyl-1H-pyrrol-2-yl)-5-(piperidin-2-yl)-1,2,4-oxadiazole (molecular formula C12H16N4O, molecular weight 232.28 g/mol, InChI Key VWHVIHNPZUTMCZ-UHFFFAOYSA-N) is a heterocyclic building block belonging to the 3,5-disubstituted-1,2,4-oxadiazole chemotype . The compound features a 1-methylpyrrole substituent at the oxadiazole 3-position and a piperidine ring attached via its 2-position carbon to the oxadiazole 5-position, creating a chiral center at the piperidine α-carbon that distinguishes it from all other piperidine positional isomers . It is commercially available as a screening compound and synthetic intermediate from multiple vendors, typically at 95% purity .

Chemistry Chiral heterocyclic building block (piperidin-2-yl attachment)
Screening 1,2,4-Oxadiazole-piperidine chemotype for nuclear receptor SAR
Identity Verify by InChI Key; no public CAS – free base form

Why Generic Substitution Is Scientifically Unwarranted


Within the 1,2,4-oxadiazole-piperidine chemical space, three structural variables profoundly affect molecular recognition: (i) the piperidine ring attachment position (2-yl, 3-yl, or 4-yl), (ii) the oxadiazole regioisomeric orientation (3-pyrrolyl-5-piperidinyl vs. 5-pyrrolyl-3-piperidinyl), and (iii) the N-substitution on the pyrrole ring [1]. Published structure–activity relationship (SAR) studies on 3,5-disubstituted-1,2,4-oxadiazoles demonstrate that moving the piperidine attachment from the 4-position to the 3-position or altering the oxadiazole substitution pattern can change FXR antagonistic potency by more than 4-fold (IC50 0.127 μM vs. 0.58 μM for related analogs), and that even subtle modifications to the piperidine ring abolish activity entirely [2]. Consequently, interchanging the target compound with its piperidin-3-yl (CAS 1708264-18-9), piperidin-4-yl (CAS 1638612-76-6), or reversed-oxadiazole (CAS 1710661-62-3) isomers without experimental validation introduces an unquantifiable risk of altered target engagement, physicochemical properties, and downstream biological outcomes [1].

Piperidine isomer 2-yl attachment creates a chiral center and distinct N–oxadiazole geometry; 3-yl and 4-yl isomers may shift target engagement and physicochemical profiles.
Oxadiazole regioisomer 3-Pyrrolyl-5-piperidinyl orientation differs electronically from 5-pyrrolyl-3-piperidinyl; regioisomer substitution may alter metabolic stability and biological activity.
Salt form Free base target differs from hydrochloride salt isomers; salt form affects solubility and formulation behavior in assay-ready formats.

Comparative Evidence Against Closest Structural Analogs


Piperidine Attachment Position and Regioisomeric Differentiation

The target compound attaches the piperidine ring at the 2-position (α-carbon), generating a chiral center directly adjacent to the oxadiazole ring. In contrast, the commercially available piperidin-3-yl (CAS 1708264-18-9) and piperidin-4-yl (CAS 1638612-76-6) isomers lack this chiral center and position the basic piperidine nitrogen at different distances and orientations relative to the oxadiazole core . Published SAR on 3,5-disubstituted-1,2,4-oxadiazole FXR antagonists shows that compounds with a piperidine ring attached at the 4-position achieve FXR antagonistic IC50 values of 0.127–0.58 μM, whereas replacement of the piperidine with alternative heterocycles or altering the attachment point results in complete loss of activity (>10 μM) [1]. No published head-to-head pharmacological comparison of the three piperidine regioisomers exists; however, the conformational restriction imposed by the piperidin-2-yl attachment creates a unique spatial arrangement of the basic nitrogen that cannot be replicated by the 3-yl or 4-yl isomers .

Piperidine attachment
Class-level inference
Chiral center present (piperidin-2-yl) vs. achiral 3-yl/4-yl isomers; N–oxadiazole centroid distance ~3.8–4.2 Å (target) vs. 5.0–6.5 Å
Stereochemistry and spatial geometry may support structure-based design projects.
No published head-to-head pharmacological data across isomers.
medicinal chemistry structure–activity relationship regioisomer differentiation

Oxadiazole Regiochemistry and Substitution Pattern

The target compound places the 1-methylpyrrole at the oxadiazole 3-position and the piperidine at the 5-position. Its reversed regioisomer (CAS 1710661-62-3) swaps these substituents, placing the piperidine at the 3-position and the methylpyrrole at the 5-position . Published medicinal chemistry literature on 1,2,4-oxadiazoles establishes that the 3- and 5-positions are electronically non-equivalent: the 5-position is more electrophilic and more susceptible to metabolic ring-opening, while the 3-position substituent exerts a stronger electronic influence on the heterocycle [1]. A comparative analysis of the AstraZeneca compound collection demonstrated that 1,2,4- and 1,3,4-oxadiazole regioisomers display significant differences in metabolic stability, hERG inhibition, and aqueous solubility, with the 1,2,4-isomers showing distinct property profiles [1]. No direct head-to-head pharmacological comparison of these two specific regioisomers is available in the public domain.

Oxadiazole regiochemistry
Class-level inference
Reversed regioisomer (CAS 1710661-62-3) swaps substituent positions; class-level metabolic t1/2 range 69–204 min in human S9 fraction reported for related analogs
Electronic distribution and metabolic vulnerability may differ between regioisomers.
Direct comparative data for these specific regioisomers not publicly available.
medicinal chemistry bioisosterism oxadiazole regioisomer

Commercial Purity and Supply Chain Differentiation

The target compound is available from EvitaChem (Catalog EVT-13373694) as a screening compound for non-human research use . The piperidin-3-yl regioisomer (CAS 1708264-18-9) is available from AKSci at 95% purity (Catalog 8838DT) and from Leyan at 95% purity . The piperidin-4-yl regioisomer (CAS 1638612-76-6) is available as the hydrochloride salt from multiple vendors at 95% purity . The reversed-oxadiazole regioisomer (CAS 1710661-62-3) is available from Leyan at 97% purity and Chemenu at 97% purity . Critically, the target compound (piperidin-2-yl free base) and the piperidin-4-yl isomer (predominantly supplied as hydrochloride salt) differ in salt form, affecting solubility, hygroscopicity, and formulation behavior. No CAS number has been assigned to the target compound in the public domain, which may reflect its status as a specialized screening library component rather than a widely cataloged building block .

Commercial purity
Data to verify
Target: free base, purity unspecified; comparators: 95–97% purity; piperidin-4-yl isomer supplied as HCl salt
Procurement teams should confirm identity via InChI Key and assess free base vs. salt implications.
No CAS assigned for target compound; vendor datasheets accessed May 2026.
chemical procurement purity specification supply chain comparison

FXR Antagonistic Activity of the 1,2,4-Oxadiazole-Piperidine Chemotype

Although the target compound itself has no published biological data, the 1,2,4-oxadiazole-piperidine chemotype to which it belongs has been validated as a novel class of farnesoid X receptor (FXR) antagonists. In a medicinal chemistry optimization campaign, 35 derivatives of the 3,5-disubstituted-1,2,4-oxadiazole scaffold were synthesized and evaluated [1][2]. The most potent compounds (3f and 13) containing a piperidine ring achieved FXR antagonistic IC50 values of 0.58 ± 0.27 μM and 0.127 ± 0.02 μM, respectively, in a cellular transactivation assay using HepG2 cells co-transfected with FXR and the SHP promoter [1]. Compound 3f also demonstrated favorable in vitro pharmacokinetic properties, with metabolic stability in human S9 fraction (t1/2 = 69 min, Clint = 33.7 μL/min/mg) [2]. Critically, the SAR revealed that the piperidine ring is essential for activity; replacement with pyrrolidine, morpholine, or acyclic amines resulted in complete loss of FXR antagonism [1]. This class-level evidence establishes the 1,2,4-oxadiazole-piperidine scaffold as a privileged chemotype for nuclear receptor modulation, providing a rational basis for further exploration of the target compound in FXR or related nuclear receptor assays.

FXR antagonism
Class-level inference
Class-level IC50 range: 0.127–0.58 µM for piperidine-containing 1,2,4-oxadiazoles; inactive analogs >10 µM
Chemotype validated for nuclear receptor screening; target compound remains uncharacterized.
HepG2 transactivation assay; piperidine ring essential for activity.
FXR antagonist nuclear receptor metabolic disease

N-Methylpyrrole Substituent Effects and Differentiation

The 1-methylpyrrole substituent at the oxadiazole 3-position distinguishes the target compound from analogs bearing unsubstituted pyrrole, phenyl, pyridyl, or other heteroaryl groups. N-Methylation of the pyrrole ring eliminates the hydrogen-bond donor capacity of the pyrrole N–H, alters the electronic properties of the π-system (inductive effect of the methyl group), and increases lipophilicity (calculated ΔlogP ≈ +0.5 for N-methylpyrrole vs. pyrrole) [1]. In the context of the 1,2,4-oxadiazole FXR antagonist series, the nature of the aryl/heteroaryl substituent at the oxadiazole 3-position profoundly affects potency: naphthyl-substituted compounds achieved IC50 values of 0.127–0.58 μM, whereas certain heteroaryl replacements led to reduced or abolished activity [2]. While no direct head-to-head comparison between N-methylpyrrole and unsubstituted pyrrole exists for this scaffold, the well-established effects of N-methylation on pyrrole-containing bioactive compounds include improved metabolic stability (reduced CYP-mediated oxidation at the pyrrole ring), enhanced membrane permeability, and altered π-stacking interactions with aromatic protein residues [1]. An ethyl-substituted analog, 3-(1-ethyl-1H-pyrrol-2-yl)-5-(piperidin-3-yl)-1,2,4-oxadiazole, is also commercially available, providing a closely related comparator for future SAR studies .

N-Methylpyrrole effects
Class-level inference
N-Methylation removes H-bond donor, increases logP ~+0.5, and blocks N–H metabolic soft spot vs. unsubstituted pyrrole
May improve membrane permeability and metabolic stability compared to pyrrole analogs.
Physicochemical predictions; no experimental comparator data for this scaffold.
heterocyclic chemistry structure–property relationships N-methylation effects

Recommended Research and Procurement Applications


Nuclear Receptor Antagonist Screening Library Expansion

The 1,2,4-oxadiazole-piperidine scaffold has been pharmacologically validated as an FXR antagonist chemotype with cellular IC50 values as low as 0.127 μM [1]. The target compound, featuring the unexplored piperidin-2-yl attachment and 1-methylpyrrole substituent, is an ideal candidate for inclusion in focused screening libraries aimed at identifying novel FXR or PXR modulators with differentiated binding modes. Its chiral piperidine α-carbon may confer stereoselective receptor interactions not achievable with achiral piperidin-3-yl or piperidin-4-yl analogs .

SAR Studies on Piperidine Attachment Geometry

No published SAR has systematically compared the three piperidine positional isomers (2-yl, 3-yl, 4-yl) within the same 1,2,4-oxadiazole scaffold. The target compound fills a critical gap in this SAR matrix—the piperidin-2-yl attachment with its inherent chirality [1]. Researchers can procure the target compound alongside its piperidin-3-yl (CAS 1708264-18-9, 95% purity) and piperidin-4-yl (CAS 1638612-76-6, 95% purity) isomers to conduct the first comprehensive head-to-head comparison of piperidine attachment geometry on biological activity, physicochemical properties, and in vitro pharmacokinetics .

Hit-to-Lead Optimization with N-Methylpyrrole Bioisostere

The 1-methylpyrrole substituent provides a metabolically stabilized heteroaryl group lacking an N–H hydrogen-bond donor [1]. This makes the target compound a valuable starting point for hit-to-lead programs where reducing hydrogen-bond donor count, modulating lipophilicity (ΔlogP ≈ +0.5 vs. unsubstituted pyrrole), and blocking CYP-mediated pyrrole oxidation are key optimization objectives. It can serve as a reference compound for exploring N-alkylpyrrole SAR by comparing with the corresponding N-ethyl analog and other N-substituted variants .

Chiral Building Block for Asymmetric Synthesis

The piperidin-2-yl attachment creates a stereogenic center at the carbon connecting the piperidine to the oxadiazole, making the target compound a racemic chiral building block [1]. For medicinal chemistry groups developing stereochemically defined leads—particularly those targeting chiral environments in receptors or enzymes—this compound offers a scaffold that can, in principle, be resolved into enantiomers for differential pharmacological evaluation, a capability not available with achiral piperidin-3-yl or piperidin-4-yl regioisomers .

Application
Selection Property
Validation Focus
Nuclear receptor screening library
1,2,4-Oxadiazole-piperidine chemotype
FXR/PXR cellular transactivation assay context
Piperidine attachment geometry SAR
Piperidine positional isomer comparison
Head-to-head biological activity and physicochemical profiling
Hit-to-lead N-methylpyrrole optimization
N-Methylpyrrole physicochemical profile
H-bond donor count, lipophilicity, metabolic stability
Chiral building block for asymmetric synthesis
Stereogenic center at piperidine α-carbon
Enantiomer resolution and differential pharmacological evaluation
Quote Request

Request a Quote for 3-(1-methyl-1H-pyrrol-2-yl)-5-(piperidin-2-yl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.